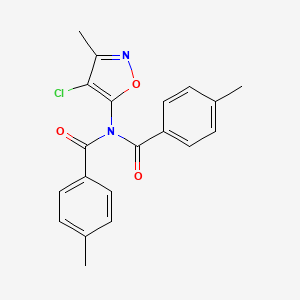
N-(4-chloro-3-methyl-5-isoxazolyl)-4-methyl-N-(4-methylbenzoyl)benzenecarboxamide
説明
N-(4-chloro-3-methyl-5-isoxazolyl)-4-methyl-N-(4-methylbenzoyl)benzenecarboxamide is a useful research compound. Its molecular formula is C20H17ClN2O3 and its molecular weight is 368.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural and Molecular Studies
Research by Rodier et al. (1993) on a similar isoxazole compound, 2,6-dimethyl-N-(5-methyl-3-isoxazolyl)benzamide, explored its structural properties, revealing that the molecule consists of approximately planar parts linked by intramolecular hydrogen bonding, contributing to the planarity of the isoxazole group. The study also discusses the formation of dimers through N-H...N hydrogen bonds, indicating potential for molecular interaction studies in related compounds (Rodier, Céolin, Dugué, & Lepage, 1993).
Pharmacological Applications
A study by Kato et al. (1992) on benzamide derivatives, including those with isoxazolyl groups, investigated their gastrokinetic activity. The research found that certain benzamide derivatives exhibit potent gastric emptying activity, suggesting potential pharmacological applications of related compounds in gastrokinetic therapy (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).
Anti-Tubercular Activity
Dighe et al. (2012) synthesized derivatives of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)benzamide and evaluated them for anti-tubercular activity against Mycobacterium tuberculosis. The study highlights the potential use of these compounds in developing new anti-tubercular drugs, indicating a significant application in medicinal chemistry (Dighe, Mahajan, Maste, & Bhat, 2012).
Material Science and Polymer Research
Thamizharasi, Vasantha, and Reddy (2002) synthesized anti-microbial pharmaceutical drugs from sulfamethoxazole polymers, indicating the utility of such compounds in creating materials with embedded pharmaceutical properties. This research suggests that the compound could be explored for its potential in developing polymers with specific functionalities, including anti-microbial characteristics (Thamizharasi, Vasantha, & Reddy, 2002).
特性
IUPAC Name |
N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-4-methyl-N-(4-methylbenzoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-12-4-8-15(9-5-12)18(24)23(20-17(21)14(3)22-26-20)19(25)16-10-6-13(2)7-11-16/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRYWPSILQFEHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=C(C(=NO2)C)Cl)C(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


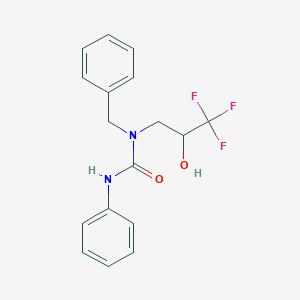
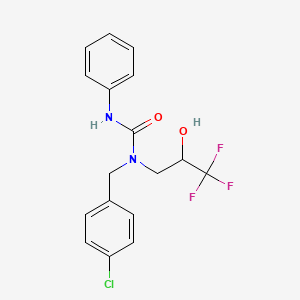
![N-(4-methylphenyl)-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B3141404.png)
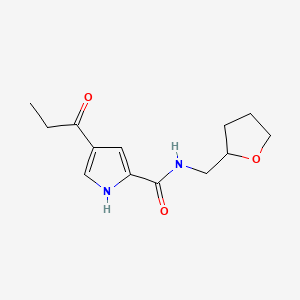
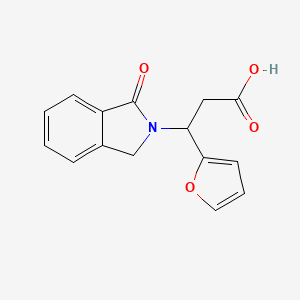
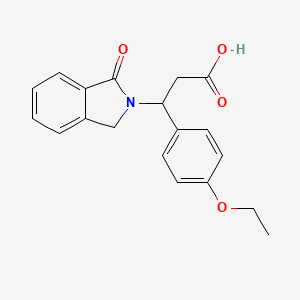

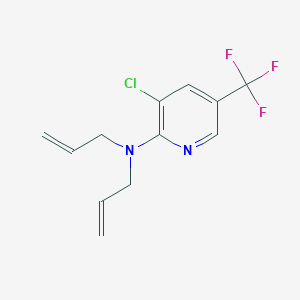
![[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] pentanoate](/img/structure/B3141437.png)
![6-(4-Fluorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B3141444.png)
![N-allyl-2-[(4-chlorobenzyl)sulfanyl]-6-{[(4-chlorophenyl)sulfanyl]methyl}-4-pyrimidinamine](/img/structure/B3141446.png)
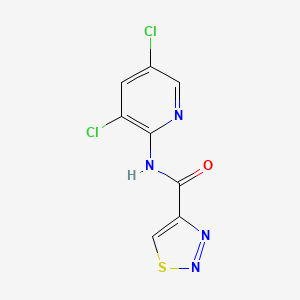
![N-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridin-3-yl)-4-methylbenzamide](/img/structure/B3141458.png)
![N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B3141460.png)
